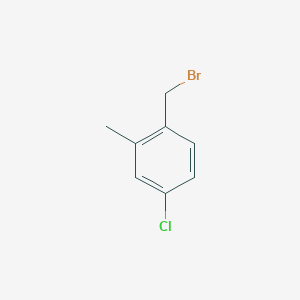

1-(Bromomethyl)-4-chloro-2-methylbenzene

Descripción

1-(Bromomethyl)-4-chloro-2-methylbenzene (CAS RN: 122488-73-7) is a halogenated aromatic compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol . It is characterized by a bromomethyl (-CH₂Br) group at position 1, a chlorine atom at position 4, and a methyl (-CH₃) group at position 2 on the benzene ring. This compound is classified as hazardous (H302: harmful if swallowed; H314: causes severe skin burns and eye damage) and requires storage under inert atmosphere at 2–8°C .

Propiedades

IUPAC Name |

1-(bromomethyl)-4-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNWZHYCHLFKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122488-73-7 | |

| Record name | 1-(bromomethyl)-4-chloro-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(Bromomethyl)-4-chloro-2-methylbenzene involves the bromination of 4-chloro-2-methylbenzyl alcohol or related precursors. Two main methods are commonly employed:

| Method | Starting Material | Brominating Agent | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| Phosphorus Tribromide Bromination | 4-chloro-2-methylbenzyl alcohol | Phosphorus tribromide (PBr3) | Dichloromethane | Reflux | Efficient conversion of benzyl alcohol to bromomethyl derivative with good selectivity |

| Hydrobromic Acid Bromination | 4-chloro-2-methylbenzyl alcohol | Hydrobromic acid (HBr) | Dichloromethane or similar | Reflux | Alternative method, often used when PBr3 is unavailable or for scale-up |

These methods convert the benzyl alcohol group (-CH2OH) to the bromomethyl group (-CH2Br), yielding this compound. The reactions typically require reflux to ensure complete conversion and are carried out in inert organic solvents to maintain selectivity and yield.

Radical Bromination of Alkylbenzenes

An alternative preparation involves radical bromination of 2-chloro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This method targets the benzylic methyl group for selective bromination.

| Parameter | Details |

|---|---|

| Starting Material | 2-chloro-4-methyltoluene |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Radical Initiator | Benzoyl peroxide or AIBN |

| Solvent | Carbon tetrachloride (CCl4) or similar inert solvent |

| Temperature | Reflux or under light/heat to initiate radicals |

| Reaction Type | Benzylic radical bromination |

This method affords this compound via radical substitution at the benzylic position. It is widely used due to its operational simplicity and relatively mild conditions.

Industrial Production Methods

In industrial settings, the preparation of this compound is optimized for high yield, purity, and scalability. Key features include:

- Continuous flow reactors : These enable precise control over reaction times, temperature, and reagent addition, improving reproducibility and safety.

- Catalyst use and solvent optimization : Catalysts may be employed to enhance reaction rates, and solvent systems are chosen to maximize solubility and minimize by-products.

- Controlled brominating agent addition : To avoid over-bromination and side reactions, brominating agents such as PBr3 or NBS are added slowly under monitored conditions.

- Purification protocols : Industrial processes often include washing with aqueous solutions (e.g., sodium bicarbonate) and organic solvent extractions to isolate the pure bromomethylated product.

Detailed Reaction Analysis

The bromination reactions proceed via different mechanisms depending on the method:

- PBr3 Bromination : This follows an SN2-type mechanism where the hydroxyl group of benzyl alcohol is replaced by bromide ion under acidic conditions, with phosphorus tribromide acting as the bromide source.

- NBS Radical Bromination : Initiated by heat or light, benzoyl peroxide or AIBN generates radicals that abstract benzylic hydrogen atoms, allowing bromine radicals from NBS to substitute at the benzylic position.

These methods afford high regioselectivity for the benzylic position due to the stability of benzylic radicals and carbocations.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Mechanism | Industrial Feasibility |

|---|---|---|---|---|---|---|---|

| PBr3 Bromination | 4-chloro-2-methylbenzyl alcohol | Phosphorus tribromide (PBr3) | None | Dichloromethane | Reflux | SN2 substitution | High; widely used |

| HBr Bromination | 4-chloro-2-methylbenzyl alcohol | Hydrobromic acid (HBr) | None | Dichloromethane | Reflux | SN2 substitution | Moderate; alternative method |

| NBS Radical Bromination | 2-chloro-4-methyltoluene | N-bromosuccinimide (NBS) | Benzoyl peroxide or AIBN | Carbon tetrachloride or similar | Reflux/light | Radical substitution | High; scalable with flow reactors |

Research Findings and Considerations

- The choice of brominating agent and reaction conditions affects the yield and purity of this compound.

- Radical bromination with NBS is favored for direct bromination of methyl groups without pre-functionalization.

- PBr3 bromination is preferred when starting from benzyl alcohol derivatives due to cleaner conversion and fewer side products.

- Industrial processes emphasize continuous flow and controlled reagent addition to minimize impurities and environmental impact.

- The bromomethyl group in the product is highly reactive, enabling further nucleophilic substitution reactions in downstream synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the bromomethyl group can yield 4-chloro-2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the reaction temperature ranging from room temperature to reflux conditions.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products:

Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

Oxidation: 4-chloro-2-methylbenzoic acid.

Reduction: 4-chloro-2-methylbenzyl alcohol.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-4-chloro-2-methylbenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.

Medicine: Potential precursor for the development of therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-chloro-2-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions.

Oxidation and Reduction: The compound’s functional groups undergo redox reactions, leading to the formation of various products with different chemical properties.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects : The methyl group in this compound enhances steric hindrance compared to simpler analogs like 1-(bromomethyl)-4-chlorobenzene. This may reduce nucleophilic substitution rates .

- Hazard Profile : Most bromomethyl-substituted aromatics share acute toxicity (H302) and corrosivity (H314) due to the reactive benzylic bromide .

Alkylation Reactions

- This compound : Used in synthesizing heterocycles via nucleophilic substitutions. For example, reactions with amines or thiols under basic conditions (e.g., NaH/DMF) yield functionalized aromatics .

- 1-(Bromomethyl)-4-chloro-2-fluorobenzene : Demonstrated in Rh-catalyzed hydroacylation for enantioselective synthesis of polycyclic nitrogen heterocycles, leveraging fluorine’s electronic effects .

- 1-(Bromomethyl)-3,5-dimethoxybenzene: Methoxy groups enhance solubility in polar solvents, facilitating reactions with phosphites to form bioactive organophosphorus compounds .

Stability and Byproduct Formation

- Methyl and methoxy substituents improve stability by donating electron density to the aromatic ring, reducing undesired side reactions .

Hazard and Handling Considerations

- Toxicology : Bromomethyl aromatics often lack comprehensive toxicological data, necessitating caution. For example, 4-(bromomethyl)benzaldehyde has undocumented toxicity but requires rigorous first-aid measures for eye/skin exposure .

- Storage : Most analogs require inert storage, but fluorinated derivatives may demand additional precautions due to higher reactivity .

Actividad Biológica

1-(Bromomethyl)-4-chloro-2-methylbenzene, also known by its CAS number 122488-73-7, is an aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C8H8BrCl

- Molecular Weight : 219.51 g/mol

- Boiling Point : Not available

- Purity : Varies by supplier

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with various biomolecules. The compound is known to undergo nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities.

Key Mechanisms:

- Electrophilic Attack : The bromomethyl group can act as a leaving group, facilitating nucleophilic attacks by biological macromolecules such as proteins and nucleic acids.

- Kinase Inhibition : Similar compounds have shown potential in inhibiting specific kinases involved in cancer pathways, suggesting that this compound may exhibit similar properties.

Anticancer Properties

Research indicates that compounds similar to this compound have been investigated for their anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

Table 1: Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Induction of apoptosis |

| Similar Derivative A | MCF-7 (Breast) | TBD | Inhibition of c-Met kinase |

| Similar Derivative B | HeLa (Cervical) | TBD | Modulation of cell cycle regulators |

Anti-inflammatory Activity

In related studies, compounds with similar structures have shown anti-inflammatory effects. These compounds were tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Activity

| Compound | Target Enzyme | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | COX-2 | TBD | Reduction in prostaglandin synthesis |

| Similar Derivative C | 5-LOX | TBD | Decreased leukotriene production |

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of various brominated aromatic compounds for their anticancer activity. The results indicated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines A549 and MCF-7. The mechanism was linked to the induction of apoptosis through caspase activation and mitochondrial dysfunction.

Study on Anti-inflammatory Properties

Another research effort investigated the anti-inflammatory properties of halogenated benzene derivatives. The study found that these compounds could effectively inhibit COX-2 activity, leading to reduced inflammation in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. Q: What are the recommended synthetic routes for 1-(Bromomethyl)-4-chloro-2-methylbenzene, and how can reaction conditions be optimized for higher yields?

A:

- Synthetic Routes : The compound can be synthesized via bromination of 4-chloro-2-methylbenzyl alcohol using hydrobromic acid (HBr) or via halogen exchange from chloromethyl precursors using NaBr in polar aprotic solvents. Evidence from analogous brominated benzene derivatives suggests that reaction conditions (e.g., solvent choice, temperature) significantly impact yields .

- Optimization :

- Solvent : Use dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates .

- Catalyst : Potassium carbonate or NaOH can act as a base to deprotonate intermediates .

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but require reflux setups to avoid volatilization of bromine-containing reagents .

Analytical Characterization

Q. Q: Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

A:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 233.9 for C₈H₇BrCl) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Reaction Mechanisms Involving the Bromomethyl Group

Q. Q: How does the bromomethyl group influence nucleophilic substitution reactions compared to chloromethyl or iodomethyl analogs?

A:

- Reactivity : The bromomethyl group is less reactive than iodomethyl but more reactive than chloromethyl due to intermediate bond dissociation energy (Br-C: ~65 kcal/mol vs. Cl-C: ~81 kcal/mol). This enables controlled substitution under milder conditions .

- Experimental Design :

- Kinetic Studies : Monitor reaction progress via HPLC or TLC using polar solvents (e.g., ethyl acetate/hexane).

- Leaving Group Effects : Compare activation energies using Arrhenius plots for Br vs. Cl analogs .

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling this compound?

A:

- Toxicity : The compound is likely corrosive and toxic based on structural analogs (e.g., skin/eye irritation, respiratory hazards) .

- Handling :

- PPE : Use nitrile gloves, goggles, and fume hoods.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Disposal : Follow hazardous waste guidelines for halogenated organics (incineration with scrubbing) .

Biological Activity and Medicinal Chemistry Applications

Q. Q: How can researchers evaluate the bioactivity of this compound, and what structural analogs are worth exploring?

A:

- Bioassay Design :

- Antimicrobial Screens : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

- Analog Synthesis : Modify the methyl or chloro substituents to study structure-activity relationships (SAR). For example, replacing chloro with trifluoromethoxy enhances lipophilicity .

Advanced Mechanistic Studies

Q. Q: How can computational modeling enhance understanding of this compound’s reactivity?

A:

- DFT Calculations : Predict transition states for substitution reactions using Gaussian or ORCA software. Compare bromo vs. chloro analogs to quantify energy barriers .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose novel routes using AI-driven reaction databases .

Addressing Data Gaps in Toxicology

Q. Q: What are the critical knowledge gaps in the toxicological profile of this compound, and how can they be addressed experimentally?

A:

- Gaps : Limited in vivo toxicity data; metabolic pathways are uncharacterized .

- Experimental Approaches :

- Ames Test : Assess mutagenicity using Salmonella strains.

- In Vivo Studies : Conduct acute toxicity assays in rodents (LD₅₀ determination) under ethical guidelines .

Comparative Reactivity with Structural Analogs

Q. Q: How does the presence of both bromomethyl and chloro substituents affect electronic properties compared to mono-halogenated analogs?

A:

- Electronic Effects : The chloro group is electron-withdrawing (-I effect), reducing electron density at the bromomethyl site. This can slow SN2 reactions but stabilize carbocation intermediates in SN1 pathways .

- Experimental Validation :

- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing effects.

- Hammett Plots : Correlate substituent effects with reaction rates .

Industrial-Academic Collaboration Challenges

Q. Q: What methodological challenges arise when scaling up synthesis from lab to pilot plant?

A:

- Purification : Chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

- Safety Scaling : Implement continuous flow reactors to control exothermic bromination steps .

Environmental Impact and Degradation

Q. Q: What are the environmental persistence and degradation pathways of this compound?

A:

- Persistence : Halogenated aromatics resist microbial degradation. Half-life in soil >60 days .

- Degradation Studies :

- Photolysis : Expose to UV light in aqueous solutions; monitor via LC-MS for debromination products .

- Biodegradation : Screen microbial consortia from contaminated sites for dehalogenase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.